2-O-tert-butyl 3-O-ethyl 3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate
Description
2-O-tert-butyl 3-O-ethyl 3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate is a synthetic intermediate featuring a 3,4-dihydroisoquinoline core with dual ester functionalities. The tert-butyl and ethyl groups at the 2- and 3-positions, respectively, confer steric bulk and modulate electronic properties, making the compound valuable in medicinal chemistry for applications such as drug discovery and ligand design.
Properties
Molecular Formula |
C17H23NO4 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-O-tert-butyl 3-O-ethyl 3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C17H23NO4/c1-5-21-15(19)14-10-12-8-6-7-9-13(12)11-18(14)16(20)22-17(2,3)4/h6-9,14H,5,10-11H2,1-4H3 |
InChI Key |
KGQHQXHMFHBUGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=CC=CC=C2CN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-O-tert-butyl 3-O-ethyl 3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate typically involves multiple steps, starting with the construction of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a β-phenylethylamine derivative with an appropriate diketone under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and high temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the reaction and reduce by-products. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2-O-tert-Butyl 3-O-ethyl 3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction can lead to the formation of dihydroisoquinoline derivatives.
Scientific Research Applications
2-O-tert-Butyl 3-O-ethyl 3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound exhibits biological activities, such as antimicrobial and anticancer properties, making it a potential candidate for drug development.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
2-O-tert-Butyl 3-O-ethyl 3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate is structurally similar to other isoquinoline derivatives, such as 2-O-tert-butyl 3-O-ethyl 3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate and 2-O-tert-butyl 3-O-ethyl 3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate. its unique substitution pattern and functional groups contribute to its distinct chemical and biological properties.
Comparison with Similar Compounds
Spectral and Conformational Analysis
NMR data from the tert-butyl/methyl analog () reveals rotameric splitting due to restricted rotation around the ester bonds (δ 3.59 and 3.55 ppm for methyl rotamers) . Similar effects are anticipated for the ethyl variant, though ethyl’s larger size may exacerbate conformational rigidity. Key spectral differences include:
- 1H-NMR : Ethyl groups typically show quartet/triplet splitting (δ ~1.2–1.4 ppm for CH3, δ ~4.1–4.3 ppm for CH2), contrasting with methyl singlets (δ ~3.5–3.6 ppm).
- 13C-NMR : Ethyl carbons (δ ~14–60 ppm) differ from methyl (δ ~20–25 ppm) and tert-butyl (δ ~25–30 ppm for CH3, δ ~80 ppm for quaternary C).
Research Tools and Methodologies
- Crystallography : SHELX software () is widely used for structural determination of such compounds, enabling precise analysis of stereochemistry and rotameric states .
- Chromatography : HPLC (tR = 2.44 min for the tert-butyl/methyl analog) and column chromatography (used in ) are critical for purification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
